molecular formula C15H22N2 B5135055 N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine

Cat. No.: B5135055
M. Wt: 230.35 g/mol
InChI Key: LLXFRVYXPTUJCF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine is an organic compound with a complex structure that includes an indane moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indane derivative, which is then subjected to a series of reactions to introduce the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features for their function.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine can be compared with other similar compounds, such as:

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound has a similar indane moiety but differs in the functional groups attached to the indane ring.

    N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide: This compound also contains an indane moiety but has different substituents that may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-17-9-7-14(8-10-17)16-15-6-5-12-3-2-4-13(12)11-15/h5-6,11,14,16H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXFRVYXPTUJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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